Ethyl 3-(3-chlorosulfonylphenyl)acrylate
Overview
Description
Ethyl 3-(3-chlorosulfonylphenyl)acrylate, also known as ESCPA, is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . It is commonly stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+
. This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Eco-Friendly Synthetic Methodologies
Ethyl 3-(3-chlorosulfonylphenyl)acrylate serves as a precursor in eco-friendly transamination and aza-annulation reactions. This application is part of efforts to develop solvent-free synthesis methods for new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, utilizing microwave irradiations for improved efficiency and yield. This approach underscores the chemical's role in facilitating green chemistry initiatives, aimed at reducing environmental impact through solvent-free conditions and energy-efficient processes (Meddad et al., 2001).
Atmospheric Chemistry and Polymer Degradation
Another application area involves the study of acrylate esters, including this compound, in atmospheric chemistry. The degradation processes of these compounds are crucial for understanding their atmospheric lifetimes and impact. Research focusing on the kinetics of gas-phase reactions with OH radicals and Cl atoms highlights the importance of these processes in the environmental breakdown of acrylate esters. Such studies provide insights into the atmospheric behavior of these chemicals, contributing to models that predict their environmental fate and influence on air quality (Moreno et al., 2014).
Polymer Synthesis and Characterization
This compound is also significant in the synthesis and characterization of polymers. Research in this area focuses on developing new materials with specific properties, such as thermal stability, solubility, and mechanical strength. Studies involve the polymerization of this acrylate with other monomers to create copolymers, which are then analyzed for their potential applications in various industries. The work includes determining molecular weight, glass transition temperature, and reactivity ratios, essential for designing materials with desired characteristics for applications ranging from adhesives to coatings (Vijayanand et al., 2002).
Advanced Material Applications
In addition, this compound is instrumental in creating advanced materials such as polymer electrolyte membranes (PEMs) for fuel cells. This application involves innovative techniques like radiation grafting and substitution/elimination reactions to synthesize PEMs with specific ionic capacities and conductivities. Such research is pivotal for the development of energy-related technologies, emphasizing the role of this acrylate in advancing sustainable energy solutions (Takahashi et al., 2008).
Safety and Hazards
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is classified as a corrosive substance . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCZFOLYFRYTK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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